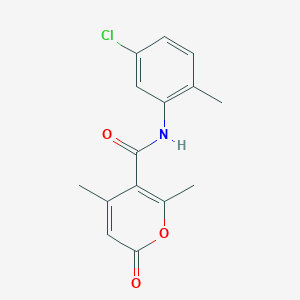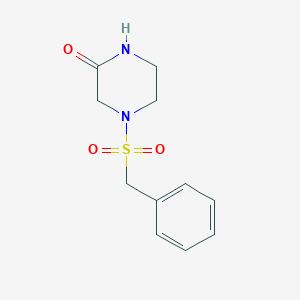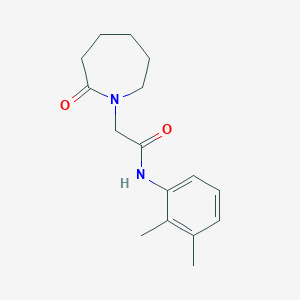![molecular formula C15H13N3O2 B7473653 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one is a chemical compound that has garnered significant attention in the field of scientific research. This compound belongs to the family of quinazolinones, which are known for their diverse biological activities.
Mecanismo De Acción
The precise mechanism of action of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. For instance, it has been reported that this compound inhibits the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one exerts a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Moreover, this compound has been reported to exhibit antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one is its diverse biological activities, which make it a promising candidate for drug development. Moreover, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one. One of the potential directions is to investigate the structure-activity relationship of this compound, which may help to identify more potent analogs. Moreover, the development of new synthetic methods for this compound may help to improve its yield and purity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the field of drug development.
Métodos De Síntesis
The synthesis of 3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one involves the reaction of 2-aminobenzamide with methyl pyrrole-2-carboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. This method has been reported to yield high purity and good yields of the product.
Aplicaciones Científicas De Investigación
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, this compound has been reported to exhibit potent inhibitory activity against certain enzymes, such as tyrosine kinase and topoisomerase.
Propiedades
IUPAC Name |
3-[2-(1-methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-8-4-7-13(17)14(19)9-18-10-16-12-6-3-2-5-11(12)15(18)20/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNQUZUQSWIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)






![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
